Dorzolamide, (+/-)-(cis)-
Übersicht
Beschreibung
Dorzolamide is a non-bacteriostatic sulfonamide derivative and a topical carbonic anhydrase (CA) inhibitor . It is used to treat elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension . It works by blocking an enzyme in the ciliary process that regulates ion balance and fluid pressure in the eyes .
Synthesis Analysis
The synthetic method of Dorzolamide involves intermediate compound Ia and Ib . The method has a high yield and avoids the use of hypertoxic raw material . The reaction conditions are gentle, and there is no violent heat release or acute gas release, decreasing the danger of operation .Molecular Structure Analysis
Dorzolamide has a molecular formula of C10H16N2O4S3 . Its structure includes a thieno[2,3-b]thiopyran-2-sulfonamide group .Chemical Reactions Analysis
As a carbonic anhydrase inhibitor, Dorzolamide works by blocking an enzyme in the ciliary process that regulates ion balance and fluid pressure in the eyes .Physical And Chemical Properties Analysis
Dorzolamide has an average mass of 324.44 and a monoisotopic mass of 324.02721908 . It has a chemical formula of C10H16N2O4S3 .Wissenschaftliche Forschungsanwendungen
Computer-Aided Drug Discovery
Dorzolamide, a small molecule drug, has been successfully developed through computer-aided drug design (CADD). CADD has revolutionized pharmaceutical research by accelerating the discovery and optimization of bioactive molecules like Dorzolamide. This approach has significantly influenced the clinical status of various experimental drugs (Talele, Khedkar, & Rigby, 2010).
Pharmacokinetics and Dynamics
Dorzolamide, a carbonic anhydrase inhibitor for ophthalmic application, showcases its pharmacokinetic and pharmacodynamic properties through its absorption via the cornea and stroma. It inhibits carbonic anhydrase in the ciliary process, leading to a reduction in aqueous humour production. This demonstrates its therapeutic effect in glaucoma treatment (Martens-Lobenhoffer & Banditt, 2002).
Ocular Blood Flow Impact
Research has explored Dorzolamide's impact on ocular blood flow, particularly in patients with glaucoma or ocular hypertension. Studies have shown that Dorzolamide does not significantly change flow parameters in the retrobulbar or retinal vessels, highlighting its specific ocular hypotensive effects without major vascular alterations (Bergstrand, Heijl, & Harris, 2002).
Nanoformulations for Ocular Hypertension
The development of mucoadhesive nanoformulations of Dorzolamide HCl represents a significant advancement. These formulations are designed to enhance ocular residence time and reduce systemic side effects, showcasing a promising direction for clinical application in treating ocular hypertension (Manchanda & Sahoo, 2018).
Effect on Retinal Circulation
Studies have also focused on Dorzolamide's effects on retinal circulation, particularly in subjects with normal vision. Findings indicate that a single dose of Dorzolamide does not significantly alter hemodynamic parameters in the retinal circulation, emphasizing its targeted therapeutic action (Grunwald, Mathur, & Dupont, 2009).
Wirkmechanismus
Safety and Hazards
Dorzolamide is contraindicated in patients who are hypersensitive to any component of this product . The most frequently reported adverse reactions associated with dorzolamide hydrochloride ophthalmic solution were ocular burning, stinging, or discomfort immediately following ocular administration . Systemic, nonserious drug-related events occurred in 15 patients randomized to beta-blockers and in 8 patients randomized to CAI .
Zukünftige Richtungen
Dorzolamide is indicated for the management of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma . It can also be used in combination with timolol for the same indication in patients who are insufficiently responsive to ophthalmic beta-blockers . Its pre-operative use was also investigated to prevent elevated intraocular pressure after neodynium yttrium aluminum garnet laser posterior capsulotomy .
Relevant Papers The papers retrieved provide valuable insights into the use of Dorzolamide. One study compared dorzolamide with 0.5% timolol gel . Another study discussed the lessons learned from randomized clinical trials on glaucoma medical therapy for the management of pediatric glaucoma . A third study discussed the clinical pharmacokinetics of Dorzolamide .
Eigenschaften
IUPAC Name |
(4R,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S3/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16)/t6-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVUPMFITXYVAF-POYBYMJQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152786 | |
Record name | Dorzolamide, (+/-)-(cis)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
120279-90-5 | |
Record name | Dorzolamide, (+/-)-(cis)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120279905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dorzolamide, (+/-)-(cis)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DORZOLAMIDE, (CIS)-(±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4JPI6XU9A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.